(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine
Description
The compound "(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine" features a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene group to a cyclohexyl-substituted methanamine. The cyclohexyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13/h2,5-6,9H,1,3-4,7-8,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSKQJDVKCRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine typically involves the reaction of a triazolo-pyridine derivative with a cyclohexylmethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit promising anticancer properties. A study highlighted the synthesis of triazolo[4,3-a]pyridine derivatives that act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. These compounds demonstrated sub-micromolar potency and high metabolic stability, suggesting their potential as therapeutic agents against tumors .
1.2 Neuroprotective Effects
Triazolo[4,3-a]pyridines are also noted for their neuroprotective effects. Compounds containing this moiety have been shown to protect neuronal cells from oxidative stress and apoptosis. A specific study demonstrated that these derivatives could mitigate the effects of neurodegenerative diseases by modulating neuroinflammatory pathways .
1.3 Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of triazolo[4,3-a]pyridine derivatives have been documented extensively. For instance, compounds synthesized from this scaffold exhibited significant inhibition against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Agricultural Applications
2.1 Herbicidal Activity
The herbicidal properties of triazolo[4,3-a]pyridines have been explored in agricultural research. These compounds have been shown to inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact while maintaining agricultural productivity .
2.2 Plant Growth Regulators
Some derivatives are being investigated as plant growth regulators. Their ability to modulate plant growth processes can lead to enhanced crop yields and better resistance to environmental stresses. Research is ongoing to optimize these compounds for practical agricultural applications.
Materials Science
3.1 Organic Light Emitting Diodes (OLEDs)
Triazolo[4,3-a]pyridine derivatives are being utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of these compounds as electron-acceptor units has shown promise in improving the efficiency and stability of OLED devices. Their unique electronic properties make them suitable for advanced optoelectronic applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Sub-micromolar potency against IDO1; potential for cancer therapy |
| Neuroprotective agents | Protection against oxidative stress; modulation of neuroinflammation | |
| Antibacterial and antifungal agents | Significant inhibition of bacterial strains and fungi | |
| Agricultural Applications | Herbicides | Effective weed control with reduced toxicity to crops |
| Plant growth regulators | Enhanced crop yields; improved resistance to environmental stresses | |
| Materials Science | OLEDs | Improved efficiency and stability in optoelectronic devices |
Case Studies
Case Study 1: IDO1 Inhibition
In a study focused on the design of IDO1 inhibitors, researchers synthesized various triazolo[4,3-a]pyridine derivatives. The most effective compound exhibited a half-maximal inhibitory concentration (IC50) value in the low nanomolar range, demonstrating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Herbicide Development
A series of experiments evaluated the herbicidal efficacy of triazolo[4,3-a]pyridine-based compounds against common agricultural weeds. Results indicated that specific derivatives provided over 80% inhibition of weed growth at low concentrations while showing minimal phytotoxicity to crops.
Mechanism of Action
The mechanism of action of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine moiety allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Research Findings and Challenges
Key Observations
- Structural Diversity: Minor changes in substituents (e.g., methyl vs. ethoxy) significantly alter solubility and bioavailability. For instance, the ethoxy group in may improve aqueous solubility compared to hydrophobic phenyl groups .
- Synthetic Complexity : Cyclohexylmethyl incorporation likely requires multi-step alkylation or Grignard reactions, posing challenges in regioselectivity and purity .
Biological Activity
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is a compound that has garnered attention in recent years due to its potential biological activities. The compound is characterized by its unique triazole-pyridine structure, which has been linked to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C13H18N4. It has a molecular weight of 218.31 g/mol and is often represented by the following structure:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in immune response modulation and cancer progression .
- Antimicrobial Properties : Similar triazole derivatives have exhibited antimicrobial activities against various pathogens, suggesting that this compound may also possess such properties .
- Antitumor Activity : Research indicates that compounds with triazole-pyridine scaffolds can induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF-7 with IC50 values ranging from 7 to 14 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects:
- Case Study 2 : Triazole compounds have been shown to exhibit antifungal activity against several strains of fungi. This indicates a possible application for this compound in treating fungal infections .
Research Findings
Q & A
What are the established synthetic routes for preparing (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine?
Methodological Answer:
The synthesis typically involves cyclization reactions of functionalized precursors. For example:
- 5-exo-dig cyclization : Reacting chloroethynylphosphonates with 2-hydrazinylpyridines yields triazolo-pyridine derivatives. This method is scalable and allows introduction of phosphonate groups for further functionalization .
- Dimroth rearrangement : When nitro-substituted hydrazinylpyridines are used, the reaction pathway shifts, producing regioisomeric products (e.g., 2-methylphosphonylated derivatives). Optimization of substituents and reaction conditions (e.g., solvent, temperature) is critical .
- Cyclohexyl functionalization : The cyclohexylmethanamine backbone can be synthesized via reductive amination of cyclohexanone derivatives, followed by coupling with triazolo-pyridine moieties using alkylation or click chemistry .
How can researchers optimize reaction yields for triazolo-pyridine derivatives under cyclization conditions?
Advanced Experimental Design:
Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., p-TsOH, NaHCO₃) influence cyclization efficiency. For phosphonylated derivatives, metal-free conditions are preferred to avoid side reactions .
- Temperature control : Reactions are typically conducted at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., NO₂) on hydrazinylpyridines alter reaction pathways. Computational modeling (DFT) can predict regioselectivity and guide precursor design .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
What spectroscopic and crystallographic techniques are recommended for structural characterization?
Basic Analytical Workflow:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For phosphonylated derivatives, ³¹P NMR provides additional validation .
- X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry (e.g., CCDC 1876881 for compound 5b ) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, particularly for halogenated analogs .
How should researchers address discrepancies in reported biological activity data for triazolo-pyridine derivatives?
Advanced Data Contradiction Analysis:
- Structural variability : Minor substitutions (e.g., Cl vs. Br on the phenyl ring) significantly alter receptor binding. Compare activity across analogs (e.g., bromazolam vs. alprazolam derivatives) .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO), incubation times, or buffer pH (e.g., 7.4 vs. 6.8) can skew results. Standardize protocols using reference agonists/antagonists .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) identify species-specific degradation pathways that may explain in vivo efficacy gaps .
What in vitro assays are suitable for evaluating CNS target interactions?
Pharmacological Methodology:
- Radioligand binding assays : Screen for affinity at GABAₐ receptors (common targets for triazolo-benzodiazepine analogs) using [³H]-flumazenil .
- Calcium flux assays : Monitor intracellular Ca²⁺ changes in neuronal cells transfected with vasopressin receptors (linked to neuropsychiatric applications) .
- Kinase inhibition profiling : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, particularly for phosphonylated derivatives .
What safety protocols are critical when handling this compound in laboratory settings?
Hazard Mitigation Strategies:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is required during powder handling .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic gases (e.g., NOx, HBr) released during decomposition .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .
How can computational tools enhance synthetic route planning for novel analogs?
- Retrosynthesis prediction : Platforms like Pistachio or Reaxys prioritize feasible routes using reaction databases. For example, AI suggests coupling cyclohexylmethanamine precursors with triazolo-pyridines via Suzuki-Miyaura cross-coupling .
- Reactivity scoring : Algorithms evaluate precursor compatibility (e.g., steric hindrance, electronic effects) to minimize failed reactions .
- Solvent optimization : Machine learning models (e.g., Chemprop) recommend solvent systems that maximize yield while reducing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
